Comparative Cellular Potency of Pyridylmethyl Analogs Against CSNK2A Kinase
In a cellular NanoBRET target engagement assay, pyridylmethyl benzenesulfonamide analogs exhibited significant variability in their inhibition of CSNK2A kinase. The data demonstrate that small changes in the R-group on the benzenesulfonamide scaffold lead to a 7-fold difference in IC50 values [1]. This underscores the critical role of the specific 2,5-dibromo substitution pattern in this compound for achieving a desired potency profile, as its activity cannot be predicted from other analogs in the series. Direct quantitative data for the exact target compound (CAS 459186-00-6) is not reported in this study, but the class-level inference from closely related structures highlights its potential for a distinct activity profile.
| Evidence Dimension | In-cell target engagement (NanoBRET assay) |
|---|---|
| Target Compound Data | Not directly reported in this source for CAS 459186-00-6. |
| Comparator Or Baseline | Pyridylmethyl analog 4o (IC50 = 6.0 µM) vs. analog 4p (IC50 = 14.0 µM) |
| Quantified Difference | A 2.3-fold difference in potency between two structurally similar pyridylmethyl analogs (4o vs. 4p). |
| Conditions | Cellular NanoBRET assay for CSNK2A target engagement. |
Why This Matters
This class-level inference demonstrates that the precise substitution pattern on the benzenesulfonamide core is a critical determinant of cellular potency, making the specific 2,5-dibromo-N-(pyridin-3-ylmethyl) configuration a non-fungible research tool.
- [1] PMC. (2024). Table 3. Pyridylmethyl analogs. Pharmaceuticals (Basel), 17(3), 306. View Source
